2-Bromo-2-phenylacetaldehyde
Overview
Description
2-Bromo-2-phenylacetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom attached to the alpha carbon of the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenylacetaldehyde to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and bromine concentration are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-bromo-2-phenylacetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromo-2-phenylethanol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.
Major Products:
Oxidation: 2-Bromo-2-phenylacetic acid.
Reduction: 2-Bromo-2-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2-phenylacetaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom and the aldehyde group. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The bromine atom can also undergo substitution reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Phenylacetaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-2-phenylacetaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-2-phenylacetaldehyde:
Uniqueness: 2-Bromo-2-phenylacetaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
2-bromo-2-phenylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUZEJGRHQDABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447228 | |
Record name | 2-Bromo-2-phenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-13-2 | |
Record name | 2-Bromo-2-phenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does the structure of 2-bromo-2-phenylacetaldehyde influence its reactivity?
A1: The presence of both an aldehyde group and a bromine atom on the alpha carbon makes this compound highly reactive. [] The electron-withdrawing bromine atom increases the acidity of the alpha proton, making it susceptible to removal by bases. This facilitates reactions like the HBr-elimination observed in the presence of certain bases, leading to the formation of a ketene acetal intermediate. []
Q2: What is the mechanism behind the rearrangement of this compound to 2-bromoethyl phenylacetate?
A2: Research suggests a two-step mechanism for this rearrangement: []
Q3: How does this compound interact with enzymes?
A3: Studies have shown that this compound can inhibit certain enzymes. For example, it acts as an inhibitor of both rat liver mitochondrial monoamine oxidase and yeast alcohol dehydrogenase. [, ] The exact mechanisms of inhibition and the structural features responsible for these interactions require further investigation.
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